

Oral Gavage Formulation for GSK3368715 in Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B15584202

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Introduction

GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1] Dysregulation of Type I PRMT activity is implicated in various cancers, making them attractive therapeutic targets.[1] **GSK3368715** has demonstrated anti-tumor activity in preclinical models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma xenografts.[3] This document provides detailed protocols for the preparation of oral gavage formulations of **GSK3368715** for use in murine studies.

Physicochemical and Pharmacological Properties

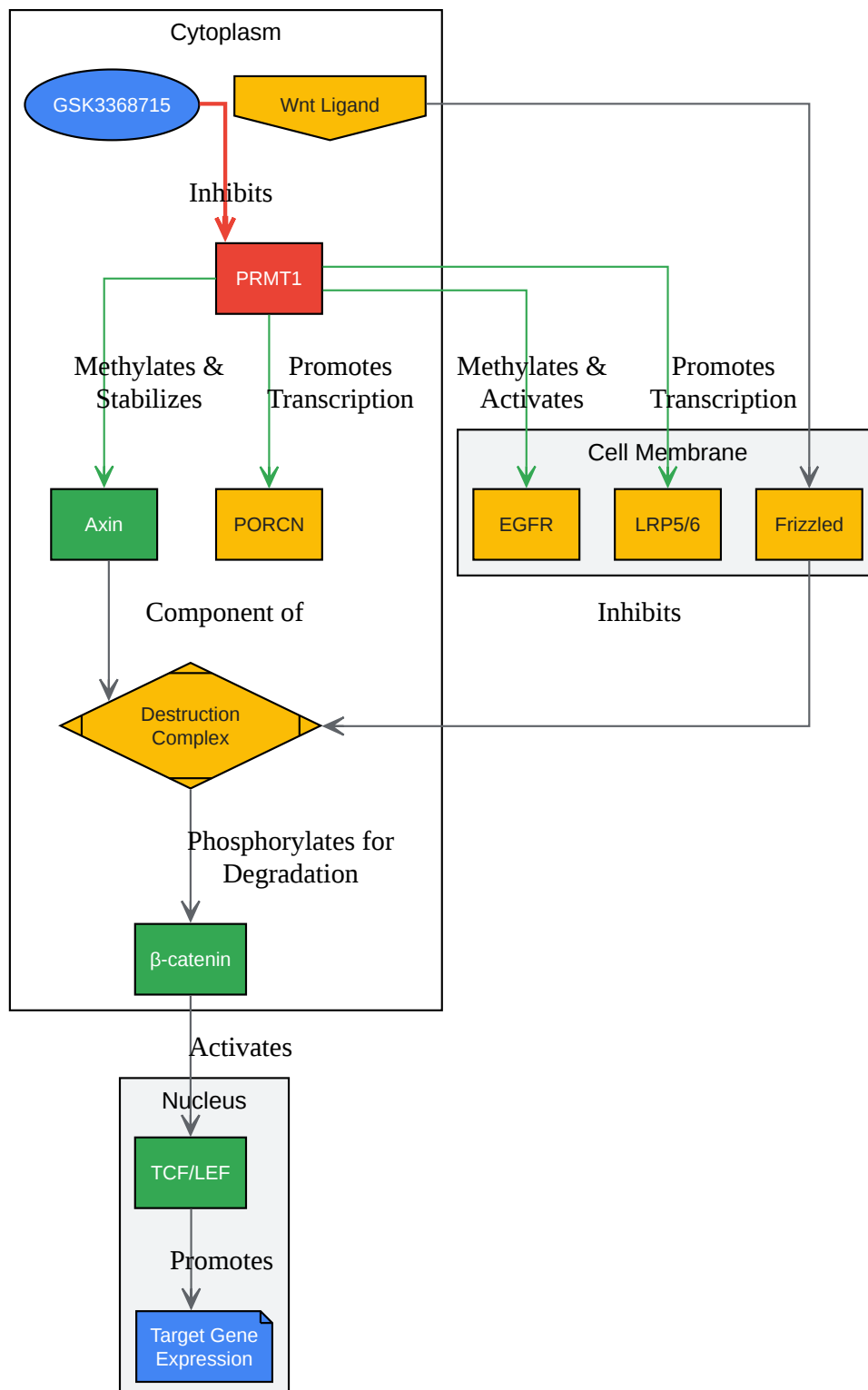
A summary of the relevant properties of **GSK3368715** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₃₈ N ₄ O ₂	[4]
Molecular Weight	366.54 g/mol	[4]
Mechanism of Action	Reversible, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs	[1][2]
Primary Targets	PRMT1, PRMT3, PRMT6, PRMT8	[1][2]
Solubility (as trihydrochloride salt)	DMSO: 81 mg/mL, Water: 81 mg/mL, Ethanol: 81 mg/mL	[5]
In Vivo Efficacy (Mice)	Tumor regression observed at doses ranging from >75 mg/kg to 300 mg/kg in xenograft models.	[6][7]

Signaling Pathway Inhibition

GSK3368715 exerts its anti-tumor effects by inhibiting Type I PRMTs, which in turn modulates key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][8] PRMT1 can directly methylate EGFR, enhancing its activity.[9][10] Additionally, PRMT1 regulates the transcription of crucial components of the Wnt pathway, including LRP5 and Porcupine (PORCN).[1][11] Inhibition of PRMT1 by **GSK3368715** can therefore lead to the downregulation of these pro-proliferative pathways.

Mechanism of Action of GSK3368715

[Click to download full resolution via product page](#)**GSK3368715 inhibits PRMT1, affecting EGFR and Wnt signaling.**

Experimental Protocols

Two primary formulations are recommended for the oral administration of **GSK3368715** in mice. The choice of vehicle may depend on the specific experimental requirements and the desired dosing regimen.

Formulation 1: Methylcellulose-Based Suspension

This formulation is suitable for creating a homogenous suspension of **GSK3368715**.

Materials:

- **GSK3368715** powder
- Methylcellulose (400 cP)
- Sterile deionized water
- Magnetic stirrer and stir bar
- Heating plate
- Ice bath or refrigerator

Protocol for 0.5% Methylcellulose Vehicle Preparation:

- To prepare 100 mL of 0.5% methylcellulose, heat approximately 33 mL of sterile deionized water to 60-80°C on a heating plate with stirring.
- Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting and prevent clumping.
- Once a homogenous milky suspension is formed, remove the beaker from the heat.
- Add the remaining 67 mL of cold sterile deionized water to the suspension.
- Place the beaker in an ice bath or a 4°C refrigerator and continue to stir until the solution becomes clear and viscous.

- Store the prepared 0.5% methylcellulose vehicle at 4°C.

Protocol for **GSK3368715** Suspension Preparation:

- Calculate the required amount of **GSK3368715** and 0.5% methylcellulose vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess.
- Weigh the calculated amount of **GSK3368715** powder and place it in a sterile tube.
- Add the appropriate volume of the chilled 0.5% methylcellulose vehicle to the **GSK3368715** powder.
- Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
- Visually inspect the suspension for any clumps or undissolved particles. If necessary, sonicate briefly in a water bath sonicator.
- It is recommended to prepare this formulation fresh daily. If short-term storage is necessary, store at 4°C and re-vortex thoroughly before administration.

Formulation 2: Solubilized Formulation

This formulation provides a clear solution and may be suitable for studies where complete dissolution is preferred.

Materials:

- **GSK3368715** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile deionized water (ddH₂O)

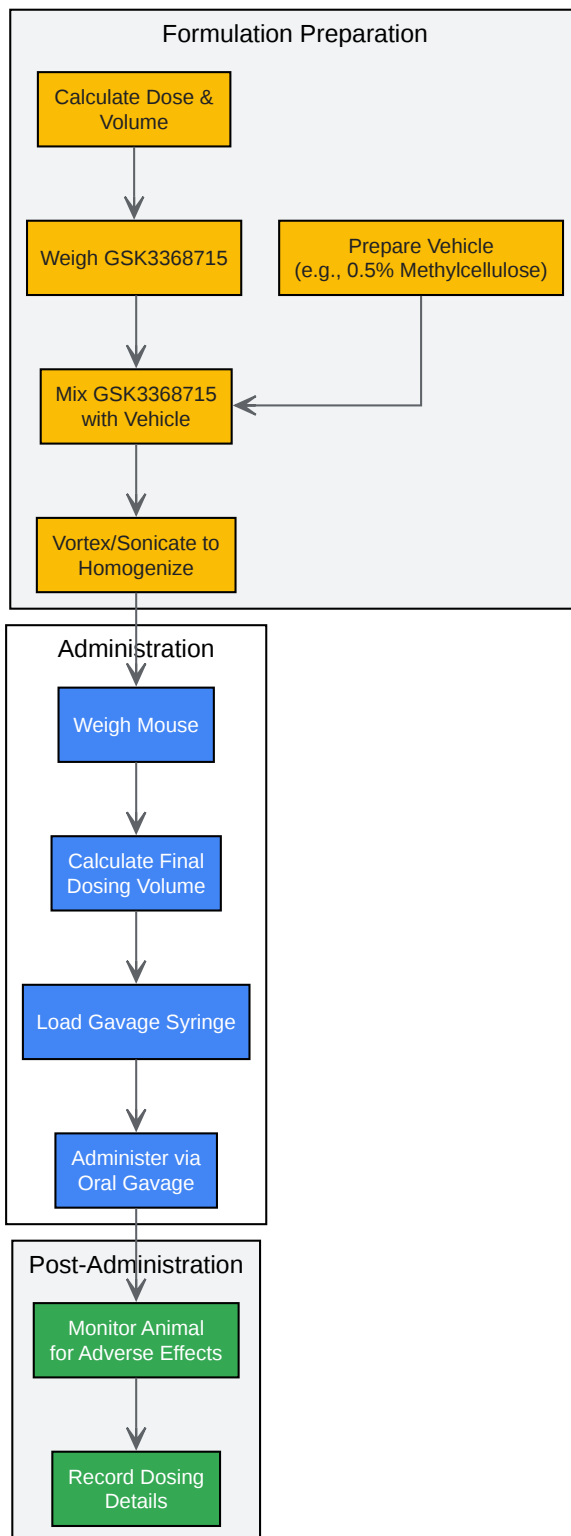
Protocol for Solubilized Formulation Preparation (Example for a final concentration):

- A suggested vehicle composition is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[11]
- Prepare a concentrated stock solution of **GSK3368715** in anhydrous DMSO. For example, to prepare a final dosing solution, you might dissolve **GSK3368715** in DMSO to achieve a concentration that will be 5% of the final volume.
- In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.
- Add the **GSK3368715**/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until clear.
- Add the sterile ddH₂O to the mixture and vortex again until a homogenous and clear solution is formed.
- This formulation should be prepared fresh daily immediately before use for optimal results.[5]

Oral Gavage Administration Workflow

The following diagram outlines the general workflow for preparing and administering the **GSK3368715** formulation via oral gavage in mice.

Oral Gavage Workflow for GSK3368715 in Mice

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A stepwise workflow for the preparation and administration of GSK3368715.

Important Considerations

- **Animal Welfare:** All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Proper handling and gavage techniques are crucial to minimize stress and potential injury to the animals.
- **Dose and Volume:** The typical oral gavage volume for mice is 10 mL/kg. The final dosing volume should be calculated based on the individual animal's body weight.
- **Stability:** As specific stability data for **GSK3368715** in these formulations is not publicly available, it is strongly recommended to prepare the formulations fresh on the day of use.
- **Pharmacokinetics and Maximum Tolerated Dose (MTD):** Comprehensive pharmacokinetic data (e.g., C_{max}, T_{max}, oral bioavailability) and a definitive MTD for **GSK3368715** in mice have not been widely published. It is advisable to conduct pilot studies to determine these parameters for the specific mouse strain and experimental conditions.
- **Safety:** A Phase 1 clinical trial of **GSK3368715** in humans was terminated early due to a higher-than-expected incidence of thromboembolic events.[6][12] While the direct relevance to murine studies is not established, careful monitoring for any adverse effects is warranted.

Conclusion

The protocols outlined in this document provide a foundation for the successful oral administration of **GSK3368715** in mice. The choice of formulation will depend on the specific needs of the study. Adherence to proper preparation and administration techniques, along with careful monitoring of the animals, will ensure the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this Type I PRMT inhibitor.

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